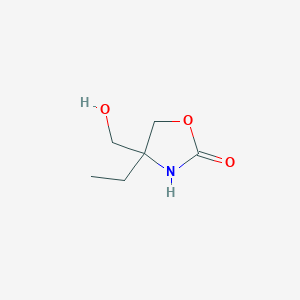

4-Ethyl-4-hydroxymethyl-2-oxazolidinone

Description

Properties

CAS No. |

162632-59-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H11NO3/c1-2-6(3-8)4-10-5(9)7-6/h8H,2-4H2,1H3,(H,7,9) |

InChI Key |

FCMBXDLFGKHPLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(=O)N1)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

-

Antibacterial Activity :

- 4-Ethyl-4-hydroxymethyl-2-oxazolidinone has been investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. Studies have shown that modifications in its molecular structure can enhance its efficacy against resistant strains .

- A library of oxazolidinones, including this compound, was evaluated for their activity against various bacterial strains, revealing critical structure-activity relationships that inform future drug design .

-

Asymmetric Synthesis :

- The compound is utilized in asymmetric synthesis due to its chiral nature. It serves as a chiral auxiliary in various reactions, facilitating the production of optically active compounds .

- Its synthesis often involves cyclization reactions with amino alcohols and carbonyl compounds, demonstrating versatility in synthetic pathways.

-

Enzyme Mechanism Studies :

- Research has highlighted the interactions of this compound with specific enzymes, providing insights into its mechanism of action. This understanding aids in the design of inhibitors or modulators that can precisely target biological pathways.

Structural Studies

- Structure-Uptake Relationship Studies :

- Comparative Analysis :

- Comparative studies with structurally similar compounds (e.g., 4-Phenyl-2-Oxazolidinone) highlight the unique properties of this compound, such as differences in steric hindrance and electronic distribution that affect reactivity and biological activity.

Data Tables

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Ethyl and hydroxymethyl groups at 4-position | Chiral; modulates enzyme activities |

| 4-Phenyl-2-Oxazolidinone | Contains a phenyl group | Different steric/electronic properties |

| (S)-4-Methyl-2-Oxazolidinone | Methyl group at the 4-position | Variations in reactivity compared to ethyl |

| 4-Benzyl-2-Oxazolidinone | Contains a benzyl group | Alters steric hindrance/electronic distribution |

Case Studies

- Antibacterial Efficacy : A study published in PMC reported on a series of oxazolidinones including this compound being tested against resistant strains of Staphylococcus aureus and Escherichia coli. The research found that certain structural modifications led to enhanced antibacterial activity, demonstrating the compound's potential as a lead structure for new antibiotics .

- Synthesis Optimization : Another study focused on optimizing the synthesis routes for producing this compound efficiently. Techniques such as using tetraarylphosphonium salts as catalysts were employed to facilitate reactions involving glycidols with isocyanates, leading to higher yields of 4-hydroxymethyl-substituted oxazolidinones.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares substituents and functional groups of 4-Ethyl-4-hydroxymethyl-2-oxazolidinone with structurally related oxazolidinones:

Key Observations :

- Fluorinated oxazolidinones (e.g., compound 290a in ) exhibit unique phase-separation properties due to perfluorooctyl chains, making them useful in fluorous chemistry .

Physical and Spectroscopic Properties

Data from analogous compounds highlight trends in melting points, yields, and spectral characteristics:

Key Observations :

Key Observations :

- Thiazolidinones with arylidene substituents (e.g., compound SS5/SS6 in ) show anti-inflammatory activity (73% inhibition in mouse paw edema models) .

- Oxazolidinones with bulky substituents (e.g., benzyl, perfluorooctyl) are preferred in asymmetric synthesis for stereochemical control .

Key Observations :

- Hydroxymethyl groups may require protection (e.g., acetylation) during synthesis to prevent side reactions .

Preparation Methods

Carbamate Cyclization from Glycerol Derivatives

A prominent route to oxazolidinones involves the cyclization of glycerol or its derivatives with urea. Patent WO2022200247A1 details the synthesis of 4-hydroxymethyl-2-oxazolidinone (serinol carbamate) from glycerol and urea using magnesium-based catalysts at 130–200°C . To introduce the ethyl group, glycerol derivatives pre-functionalized with an ethyl substituent at the central carbon could serve as precursors. For instance, ethyl-substituted glycerol 1,2-carbonate, when reacted with urea under similar conditions, may yield 4-ethyl-4-hydroxymethyl-2-oxazolidinone.

The reaction typically employs Mg, MgO, or Mg(OH)₂ as catalysts in solventless conditions or diglyme, achieving yields up to 70% for serinol carbamate . Critical parameters include:

| Parameter | Optimal Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 150–180°C | Mg(OH)₂ | 65–70 |

| Urea/Glycerol Ratio | 3:1 | Mg | 60–65 |

| Reaction Time | 4–8 hours | MgO | 55–60 |

This method’s scalability is advantageous for industrial applications, though ethyl-substituted glycerol’s limited availability necessitates additional synthetic steps for precursor preparation .

Epoxide Ring-Opening and Azide Cyclization

WO2014170908A1 outlines a pathway for oxazolidinone derivatives using (S)-epichlorohydrin . The process involves azide substitution, oxirane formation, and cyclization. For this compound, modifying the epichlorohydrin precursor to include an ethyl group is critical.

-

Synthesis of Ethyl-Substituted Epichlorohydrin :

Ethylation of epichlorohydrin via Grignard reaction or alkylation introduces the ethyl group. Subsequent treatment with sodium azide in methanol at 5–10°C yields an azido alcohol intermediate . -

Cyclization to Oxazolidinone :

The azido alcohol undergoes base-mediated cyclization (e.g., NaOH in dichloromethane) to form the oxazolidinone ring. Introducing hydroxymethyl requires oxidation or hydroxylation post-cyclization. For example, ozonolysis of a vinyl group or hydroxylation via hydroboration-oxidation could install the hydroxymethyl moiety .

Challenges include ensuring regioselectivity during cyclization and avoiding over-oxidation. Yields for analogous structures (e.g., linezolid) range from 50–60% .

Asymmetric Desymmetrization of Prochiral Dihalides

Building on the methodology from Sugiyama et al., prochiral 1,3-dihalo-2-propyl carbamates undergo asymmetric desymmetrization to yield chiral oxazolidinones . Adapting this for this compound requires:

-

Synthesis of Prochiral Ethyl-Substituted Dihalide :

1,3-Dibromo-2-ethylpropanol serves as a prochiral precursor. Treatment with benzyl chloroformate forms the carbamate, which undergoes desymmetrization using NaHMDS or MeMgBr . -

Diastereomeric Excess (de) Optimization :

The choice of base significantly impacts de. For example, MeMgBr achieves 50% de in oxazolidinone formation, whereas NaHMDS yields 38% de .

| Base | Solvent | Temperature | de (%) |

|---|---|---|---|

| NaHMDS | THF | −78°C | 38 |

| MeMgBr | Toluene | 0°C | 50 |

Post-desymmetrization, debenzylation using anisole–methanesulfonic acid reveals the hydroxymethyl group . This route offers enantioselectivity but requires multistep synthesis and chiral resolution.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Carbamate Cyclization | Scalable, solventless conditions | Requires ethyl-functionalized glycerol | 60–70 |

| Epoxide-Azide Cyclization | Regioselective ring formation | Multi-step precursor synthesis | 50–60 |

| Asymmetric Desymmetrization | Enantioselective | Low de, complex intermediates | 40–50 |

| Tosylate Displacement | High functional group tolerance | Requires toxic reagents (phthalimide) | 70–75 |

Industrial and Pharmacological Implications

This compound’s structural similarity to linezolid suggests potential antibiotic applications. The carbamate cyclization route (Method 1) is most viable for large-scale production due to minimal solvent use and magnesium catalysts’ low cost . However, asymmetric methods (Method 3) remain critical for enantiopure drug candidates.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-Ethyl-4-hydroxymethyl-2-oxazolidinone?

- Methodological Answer : Utilize asymmetric synthesis with chiral auxiliaries, such as fluorinated oxazolidinone derivatives, to enhance stereochemical control. For example, fluorous oxazolidinone auxiliaries improve reaction efficiency by leveraging fluorine's electron-withdrawing effects and steric bulk to direct regioselectivity . Column chromatography or preparative HPLC (≥90% purity, as per analytical standards) is recommended for purification .

Q. How can researchers ensure structural fidelity during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm substituent placement and stereochemistry.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, referencing established libraries for oxazolidinone derivatives .

- HPLC/GC : Monitor reaction progress and purity with retention time matching against standards .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low hazard; OV/AG/P99 for high exposure) .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of contact, rinse eyes/skin with water for ≥15 minutes .

- Storage : Keep at 2–8°C in airtight containers to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in oxazolidinone-based reactions?

- Methodological Answer : Design chiral auxiliaries with fluorinated alkyl chains (e.g., perfluorooctyl groups) to exploit steric and electronic effects. For example, fluorous auxiliaries in asymmetric aldol reactions achieve >90% enantiomeric excess (ee) by restricting conformational flexibility . Kinetic resolution via chiral catalysts (e.g., organocatalysts) further enhances selectivity .

Q. What analytical approaches resolve contradictions in spectral data for oxazolidinone derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) to confirm assignments.

- Isotopic Labeling : Use - or -labeled precursors to trace reaction pathways and validate intermediates .

- Multi-Technique Analysis : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to address discrepancies in dynamic equilibria .

Q. How can reaction mechanisms for oxazolidinone ring formation be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to identify rate-determining steps.

- Trapping Intermediates : Use quenching agents (e.g., DO) to isolate and characterize transient species via LC-MS .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.